molecular formula C19H14N2O5S B004533 4-benzylsulfonyl-2-(furan-2-yl)-6-nitro-1H-indole

4-benzylsulfonyl-2-(furan-2-yl)-6-nitro-1H-indole

Cat. No. B004533
M. Wt: 382.4 g/mol
InChI Key: XYTVWNRDASHPIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-benzylsulfonyl-2-(furan-2-yl)-6-nitro-1H-indole is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is a derivative of indole, which is a common heterocyclic chemical structure found in many natural and synthetic compounds.

Scientific Research Applications

Synthesis and Structural Analysis

  • The N-phenylsulfonyl derivative of fused heterocycle 4H-furo[3,4-b]indole is synthesized from indole-3-carboxaldehyde and shows potential for Diels-Alder reactions, offering a pathway to synthesize various heterocyclic compounds (Saulnier & Gribble, 1983).
  • 2-Nitroaryldifurylmethanes have been transformed into indole, cinnoline, and benzothiazine-3,1 derivatives, indicating the versatility of nitro and furan derivatives in heterocycle synthesis (Butin et al., 1997).

Chemical Reactions and Properties

  • Indoles substituted with electron-withdrawing groups like nitro and phenylsulfonyl undergo various reactions to produce a range of indoles, pyrroloindoles, and carbazoles, demonstrating the reactivity of such compounds in synthetic chemistry (Gribble, 2004).
  • A study on organotin mediated nitration in heteroaromatic series using tetranitromethane or dinitrogen tetroxide highlights the regioselective nitration of various heterocyclic compounds, including N-substituted indoles (Favresse et al., 2000).

Potential Biological Applications

  • Furan sulfonylhydrazones exhibit inhibition activities on carbonic anhydrase I isoenzyme, suggesting potential medicinal applications of such compounds (Gündüzalp et al., 2016).
  • The nucleophilic addition reactions of 2-nitro-1-(phenylsulfonyl)indole provide a synthesis pathway for 3-substituted-2-nitroindoles, indicating its usefulness in synthesizing biologically active indole derivatives (Pelkey et al., 1999).

Photophysical Properties

  • Synthesis of furans has been explored for their photophysical properties, hinting at potential applications in metal ion sensors, particularly for aluminum detection (Kumar et al., 2015).

properties

Product Name

4-benzylsulfonyl-2-(furan-2-yl)-6-nitro-1H-indole

Molecular Formula

C19H14N2O5S

Molecular Weight

382.4 g/mol

IUPAC Name

4-benzylsulfonyl-2-(furan-2-yl)-6-nitro-1H-indole

InChI

InChI=1S/C19H14N2O5S/c22-21(23)14-9-16-15(11-17(20-16)18-7-4-8-26-18)19(10-14)27(24,25)12-13-5-2-1-3-6-13/h1-11,20H,12H2

InChI Key

XYTVWNRDASHPIM-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CS(=O)(=O)C2=C3C=C(NC3=CC(=C2)[N+](=O)[O-])C4=CC=CO4

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)C2=CC(=CC3=C2C=C(N3)C4=CC=CO4)[N+](=O)[O-]

synonyms

Alternative Name: Ko 1173

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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